3-Buten-1-amine
Overview
Description
3-Buten-1-amine, also known as but-3-en-1-amine, is an organic compound with the molecular formula C4H9N. It is a colorless liquid with a pungent odor and is miscible with water. This compound is an aliphatic amine, characterized by the presence of an amino group (-NH2) attached to a butene chain. It is used in various chemical synthesis processes and has applications in different fields such as organic chemistry and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Buten-1-amine can be synthesized through several methods:
Dehydrogenation of Cyclohexene: This method involves the dehydrogenation of cyclohexene in the presence of a catalyst at high temperatures to produce this compound.
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium tetrahydridoaluminate (III) in ethoxyethane (diethyl ether) followed by treatment with a dilute acid.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of cyclohexene. This process is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Buten-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Addition Reactions: The double bond in this compound allows it to participate in addition reactions with halogens, hydrogen, and other reagents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium tetrahydridoaluminate (III), sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Addition Reagents: Halogens, hydrogen gas, hydrohalic acids
Major Products:
Oxidation Products: Corresponding oxides or hydroxylamines.
Reduction Products: Saturated amines.
Substitution Products: Alkylated or acylated amines.
Addition Products: Halogenated or hydrogenated derivatives
Scientific Research Applications
3-Buten-1-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Industrial Applications: It is used in the production of softeners, paper coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Buten-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily interacts with nucleophiles and electrophiles due to the presence of the amino group and the double bond.
Pathways Involved: It participates in nucleophilic substitution and addition reactions, where it acts as a nucleophile or an electrophile depending on the reaction conditions.
Comparison with Similar Compounds
3-Buten-1-amine can be compared with other similar compounds such as:
Allylamine: Similar in structure but with a different position of the double bond.
2-Methyl-2-propen-1-amine: Contains a methyl group attached to the carbon chain.
N-Allylmethylamine: Contains an additional methyl group attached to the nitrogen atom
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
but-3-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKKRLMJCWVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332126 | |
Record name | 3-Buten-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-49-4 | |
Record name | 3-Buten-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-en-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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